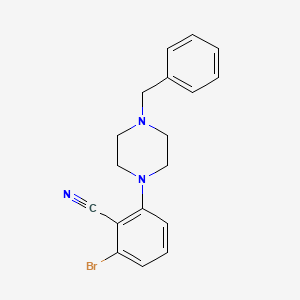
2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile
Vue d'ensemble
Description
2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile, also known as Bz-Br-PzN, is a brominated piperazine compound with a benzyl group attached. It is a synthetic compound that is used in scientific research for various applications. Bz-Br-PzN is a versatile compound that has been used in various studies, such as in the synthesis of various organic compounds, in the study of the mechanism of action of certain drugs, and in the development of new pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis and Electromagnetic Properties : Researchers have synthesized new unsymmetrical binucleating ligands and their copper(II) complexes, showcasing distinct electrochemical behaviors and antiferromagnetic interactions, relevant in the field of electromagnetic studies and materials science (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Biological and Medicinal Applications
- Zika Virus Inhibition : A study identified novel compounds, including 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs, as potential Zika virus inhibitors, marking a significant step in antiviral drug development (Wang et al., 2019).
- Cancer Research : A family of iron(II)-cyclopentadienyl compounds, including 4-bromobenzonitrile derivatives, has been found to exhibit strong activity against colorectal and triple negative breast cancer cells, highlighting its potential in oncological therapies (Pilon et al., 2020).
Chemical Synthesis and Catalysis
- Palladium-Catalyzed Intermolecular Amidation : The compound has been used in a palladium-catalyzed process for intermolecular coupling of aryl halides and amides, significant in the field of organic synthesis and catalysis (Yin & Buchwald, 2002).
Synthesis of Derivatives and Complexes
- Synthesis of Pyridine Derivatives : The compound has been involved in the synthesis of pyridine derivatives, showcasing its utility in the creation of complex organic molecules (Mishriky & Moustafa, 2013).
Mécanisme D'action
Target of Action
The compound “2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile” appears to have a complex mechanism of action, interacting with multiple targets. One of the primary targets of this compound seems to be the carbonic anhydrase (CA) enzymes . These enzymes are crucial for maintaining pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .
Mode of Action
The compound interacts with its targets, primarily the carbonic anhydrase enzymes, by inhibiting their activity . This inhibition is likely achieved through the compound’s interaction with the zinc ion (Zn2+) and three histidine residues in the active site of the enzyme . This interaction disrupts the normal function of the enzyme, leading to changes in the biochemical pathways it is involved in .
Biochemical Pathways
The inhibition of carbonic anhydrase enzymes affects several biochemical pathways. These enzymes play a crucial role in the reversible hydration reaction of CO2, which is a key process in many physiological functions . Therefore, the inhibition of these enzymes can disrupt these functions and lead to various downstream effects.
Pharmacokinetics
Similar compounds have been found to exhibit good absorption, distribution, metabolism, and excretion (adme) properties . These properties are crucial for the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is the inhibition of carbonic anhydrase enzymes, leading to disruptions in several physiological functions. This can have various molecular and cellular effects, depending on the specific functions that are disrupted .
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-6-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3/c19-17-7-4-8-18(16(17)13-20)22-11-9-21(10-12-22)14-15-5-2-1-3-6-15/h1-8H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEZVBPGJVTZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





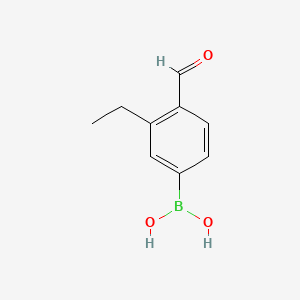

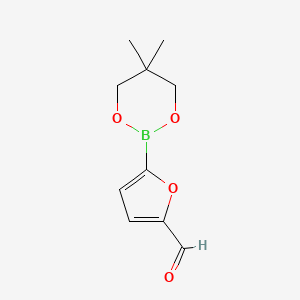



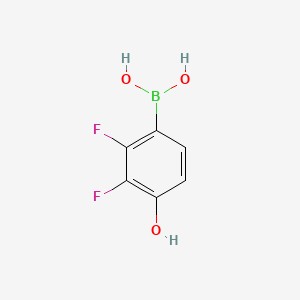

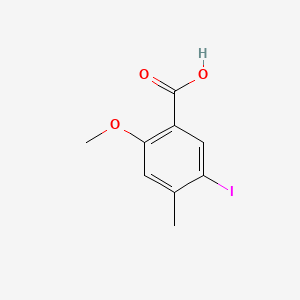
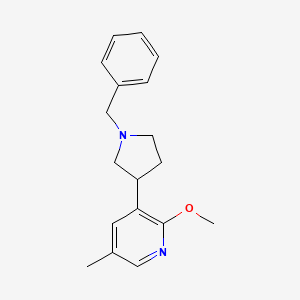
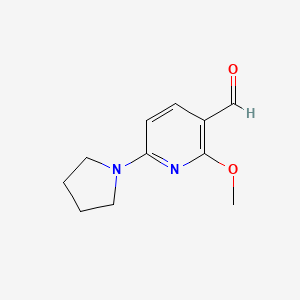
![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)